molecular formula C26H27FN2O2S B4027111 2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B4027111
M. Wt: 450.6 g/mol
InChI Key: CZKFTCLVZZGNAK-UHFFFAOYSA-N
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Description

2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the construction of the thiophene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and cyclopropyl-containing molecules. Examples include:

  • 2-(4-Tert-butylphenyl)-5-methylthiophene-3-carboxamide
  • 4-Fluoro-2-(cyclopropylcarbonylamino)thiophene derivatives

Uniqueness

The uniqueness of 2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2S/c1-14-21(16-7-11-18(27)12-8-16)22(23(28)30)25(32-14)29-24(31)20-13-19(20)15-5-9-17(10-6-15)26(2,3)4/h5-12,19-20H,13H2,1-4H3,(H2,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFTCLVZZGNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Reactant of Route 6
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2-({[2-(4-Tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

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